3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane
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Overview
Description
3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their rigid and stable structures, which often result in significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of piperidin-4-one with but-3-en-1-ol under acidic conditions . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
the Prins cyclization reaction offers a more feasible route for large-scale production compared to the olefin metathesis method .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic structure but lacks the methyl and phenyl substituents.
3-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different substituents, often used in similar applications.
Uniqueness
3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
3-methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H23NO/c1-13-11-17-16(12-18-13)9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3 |
InChI Key |
SCPUJMHSYYLKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(CCC(CC2)C3=CC=CC=C3)CO1 |
Origin of Product |
United States |
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